3-(1-Piperidinylcarbonyl)phenol

Description

BenchChem offers high-quality 3-(1-Piperidinylcarbonyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Piperidinylcarbonyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

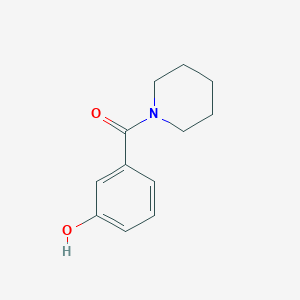

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMGIYKRXFEBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429060 | |

| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15504-60-6 | |

| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1-Piperidinylcarbonyl)phenol

This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of 3-(1-Piperidinylcarbonyl)phenol (also known as 3-hydroxy-N-piperidinobenzamide), a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and robust, self-validating protocols.

Introduction and Significance

3-(1-Piperidinylcarbonyl)phenol belongs to the class of hydroxybenzamides. The core structure, featuring a phenol, an amide linkage, and a piperidine ring, makes it a versatile scaffold. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, the amide bond provides structural rigidity and polar interactions, and the piperidine moiety can influence solubility, metabolic stability, and receptor binding. These features are often sought after in the design of bioactive molecules, making a thorough understanding of its synthesis and properties crucial for its application as a building block or a final compound in research and development.[1][2] For instance, related piperidine structures are key components in drugs targeting the central nervous system, and phenol-containing compounds are widely studied for their antioxidant and biological activities.[3][4]

Synthesis Methodology: Amide Coupling

The most direct and reliable method for synthesizing 3-(1-Piperidinylcarbonyl)phenol is through the amide coupling of 3-hydroxybenzoic acid and piperidine. This reaction requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine of piperidine.

Rationale for Reagent Selection

-

Starting Materials: 3-hydroxybenzoic acid is selected for its phenolic group at the meta position, which influences the electronic properties and potential biological interactions of the final product. Piperidine is a common cyclic secondary amine used in medicinal chemistry to introduce a saturated heterocyclic motif.

-

Coupling Agent: Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling reagent.[5] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine. An alternative, often preferred in modern synthesis due to easier workup, is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea byproduct.[6]

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. They are aprotic and capable of dissolving the reactants, preventing unwanted side reactions with the activated intermediate. Anhydrous conditions are critical to prevent the hydrolysis of the activated acid back to its starting form.[7]

Reaction Scheme

A visual representation of the synthesis is crucial for understanding the transformation.

Caption: Amide coupling synthesis of 3-(1-Piperidinylcarbonyl)phenol.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzoic acid (1.38 g, 10 mmol).

-

Dissolution: Dissolve the acid in 30 mL of anhydrous dichloromethane (DCM). Stir the solution with a magnetic stir bar until all solid has dissolved.

-

Amine Addition: Add piperidine (0.94 mL, 9.5 mmol, 0.95 equivalents) to the solution. Causality Note: Using slightly less than one equivalent of the amine ensures that the more valuable starting material (if applicable) is fully consumed and simplifies purification by avoiding residual amine.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the reaction rate and minimize potential side reactions and racemization if chiral centers were present.[6]

-

Coupling Agent Addition: In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. A white precipitate, dicyclohexylurea (DCU), will begin to form.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-hydroxybenzoic acid) is no longer visible.

-

Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove any unreacted piperidine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acid, and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 3-(1-Piperidinylcarbonyl)phenol.

Comprehensive Characterization

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound. This serves as a self-validating system where data from orthogonal methods must converge.

Physical Properties

| Property | Observed Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Melting Point | Typically in the range of 150-160 °C (literature dependent) |

Spectroscopic Analysis

FTIR is used to identify the key functional groups present in the molecule. The spectrum provides a molecular fingerprint.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3300-3100 | O-H Stretch | Phenolic -OH | Broad band |

| ~3050-3010 | C-H Stretch | Aromatic C-H | Weak to medium sharp peaks |

| ~2940 & ~2860 | C-H Stretch | Aliphatic (Piperidine) C-H | Medium to strong sharp peaks |

| ~1620-1600 | C=O Stretch | Tertiary Amide Carbonyl | Strong, sharp peak |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Two sharp peaks |

| ~1250 | C-O Stretch | Phenolic C-O | Strong peak |

| ~1200 | C-N Stretch | Amide C-N | Medium peak |

Expertise Insight: The position of the amide carbonyl (C=O) stretch is a key indicator of successful synthesis. Its presence, coupled with the disappearance of the broad carboxylic acid O-H stretch (which would overlap the phenolic O-H but be much broader, ~3300-2500 cm⁻¹), confirms amide bond formation.[8][9]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10][11]

¹H NMR (Proton NMR):

-

Aromatic Protons (δ 6.8-7.3 ppm): The protons on the benzene ring will appear in this region. Due to the meta-substitution pattern, a complex splitting pattern is expected.

-

Phenolic Proton (δ ~9.0-10.0 ppm, broad singlet): The chemical shift of the -OH proton can vary depending on the solvent and concentration. It is often a broad signal and can exchange with D₂O.

-

Piperidine Protons (δ ~3.4-3.7 ppm and δ ~1.5-1.7 ppm): The piperidine ring protons will show two main groups of signals. The two axial and two equatorial protons adjacent to the nitrogen (alpha-protons) will be deshielded and appear further downfield (~3.4-3.7 ppm). The remaining six protons (beta- and gamma-protons) will appear as a broad multiplet further upfield (~1.5-1.7 ppm).

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (δ ~168-172 ppm): The amide carbonyl carbon is highly deshielded and appears significantly downfield.

-

Aromatic Carbons (δ ~115-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the hydroxyl group (C-OH) will be the most downfield in this group (~158 ppm), and the carbon attached to the carbonyl group (C-C=O) will also be downfield (~138 ppm).

-

Piperidine Carbons (δ ~24-48 ppm): The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen will be further downfield (~43 and ~48 ppm) than the others (~24-26 ppm).

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.[12]

-

Molecular Ion Peak ([M]⁺): For 3-(1-Piperidinylcarbonyl)phenol (C₁₂H₁₅NO₂), the expected molecular ion peak in electron ionization (EI) mass spectrometry will be at an m/z (mass-to-charge ratio) of 205.[13][14]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass is 205.1103, which should be matched within a few parts per million (ppm).

-

Key Fragments: Common fragmentation patterns would involve the loss of the piperidine ring or cleavage at the amide bond, leading to characteristic daughter ions.

Experimental and Characterization Workflow

The overall process from synthesis to confirmation is a logical, multi-step workflow.

Caption: A complete workflow from synthesis to final product validation.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of 3-(1-Piperidinylcarbonyl)phenol via amide coupling. The causality behind each experimental step has been detailed to provide a deeper understanding of the process. The comprehensive characterization protocol, employing a suite of analytical techniques, establishes a self-validating system to ensure the identity, structure, and purity of the final compound. This foundational knowledge is essential for any researcher intending to utilize this versatile molecule in drug discovery, materials science, or other advanced scientific applications.

References

-

Supplementary Material for General 1H NMR and 13C NMR Spectra. (n.d.). AWS. Retrieved from [Link]

-

FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... (n.d.). ResearchGate. Retrieved from [Link]

-

3-(Piperidin-1-yl)phenol. (n.d.). PubChem. Retrieved from [Link]

-

3-(1-(1-Piperidinyl)cyclohexyl)phenol. (n.d.). PubChem. Retrieved from [Link]

-

FTIR-spectrum of product 3 a. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectra of compound 3. (n.d.). ResearchGate. Retrieved from [Link]

-

3-(1-Propyl-3-piperidinyl)phenol. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

Supporting Information Direct formation of amide/peptide bonds from carboxylic acids... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118. Retrieved from [Link]

-

Mass spectra and structural formula of the identified compounds... (n.d.). ResearchGate. Retrieved from [Link]

-

Pandiarajan, K., et al. 13C and 1H NMR spectral studies of some piperidin-4-one oximes. (n.d.). Retrieved from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Phenol. (n.d.). NIST WebBook. Retrieved from [Link]

- Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds. (2007). Google Patents.

-

Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate. Retrieved from [Link]

-

Mass spectrum of phenol C6H6O C6H5OH... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Chen, X., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. Retrieved from [Link]

-

Yuliansyah, A. T. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

de Almeida, C. G., et al. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. Retrieved from [Link]

-

4-(3-Hydroxyphenyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives... (2025). ResearchGate. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Knaab, T. C., et al. (2020). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PMC - PubMed Central. Retrieved from [Link]

-

Yamane, T., et al. (1996). Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. PubMed. Retrieved from [Link]

- Preparation method of 3-hydroxy piperidine. (2016). Google Patents.

-

Balali, E., et al. (2013). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding... Semantic Scholar. Retrieved from [Link]

- New piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them. (2017). Google Patents.

-

4-Methyl-2-(1-piperidinylmethyl)phenol. (n.d.). CAS Common Chemistry. Retrieved from [Link]

- Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives. (1990). Google Patents.

-

Mass Spectroscopy Lecture 5: Fragmentation of Phenol. (2020). YouTube. Retrieved from [Link]

-

Mohammed, G. J., et al. (2016). Antibacterial and phytochemical analysis of piper nigrum using gas chromatography – mass spectrum and fourier-transform infrared spectroscopy. ResearchGate. Retrieved from [Link]

- 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. (1991). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 4. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 12. researchgate.net [researchgate.net]

- 13. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-(1-Piperidinylcarbonyl)phenol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "3-(1-Piperidinylcarbonyl)phenol" is not widely documented in publicly available scientific literature. This guide has been constructed based on the chemical properties of the structurally related and well-characterized compound, 3-(Piperidin-1-yl)phenol . The principles, protocols, and data presented herein are based on established pharmaceutical science and are intended to serve as a comprehensive framework for the analysis of similar phenolic and piperidine-containing molecules. The quantitative data provided in the tables is illustrative and intended to exemplify the application of the described methodologies.

Introduction: A Molecule of Interest at the Interface of Phenolic and Piperidine Moieties

The study of small molecules with potential pharmaceutical applications is the cornerstone of modern drug development. The compound 3-(Piperidin-1-yl)phenol (CAS RN: 27292-50-8), a molecule integrating a phenolic ring and a piperidine group, presents a compelling case for detailed physicochemical characterization.[1] The phenolic hydroxyl group offers a site for hydrogen bonding and potential antioxidant activity, while the tertiary amine of the piperidine ring imparts basicity and can influence the molecule's pharmacokinetic profile. Understanding the solubility and stability of such a compound is a critical early-stage gatekeeper in the drug development process, profoundly impacting its formulation, bioavailability, and shelf-life.

This technical guide provides a comprehensive, in-depth exploration of the essential studies required to fully characterize the solubility and stability of 3-(Piperidin-1-yl)phenol. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to data generation. This document is designed for the discerning researcher, scientist, and drug development professional who requires not just the "what," but the "why" and "how" of these critical analytical endeavors.

Part 1: The Quest for Solubility - From Aqueous Media to Biorelevant Solvents

A thorough understanding of a compound's solubility is paramount for predicting its in vivo behavior and for developing a viable formulation. The presence of both a weakly acidic phenol (pKa ~10) and a basic piperidine nitrogen in 3-(Piperidin-1-yl)phenol suggests that its aqueous solubility will be highly pH-dependent.

Aqueous Solubility Profile: The Influence of pH

The ionization state of 3-(Piperidin-1-yl)phenol will dictate its interaction with aqueous media. At low pH, the piperidine nitrogen will be protonated, forming a more soluble salt. Conversely, at high pH, the phenolic hydroxyl group will be deprotonated, also increasing solubility. Between these extremes, the molecule will exist predominantly in its less soluble neutral form.

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.

-

Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 12 (e.g., phosphate, citrate, borate buffers) with a consistent ionic strength.

-

Sample Preparation: Add an excess of 3-(Piperidin-1-yl)phenol to vials containing each buffer solution. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][3][4][5][6]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the pH of the saturated solution to confirm the final equilibrium pH.

Solubility in Organic and Biorelevant Solvents

To support formulation development and to model in vivo dissolution, solubility in various organic and biorelevant media should be assessed.

| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) |

| pH 2.0 Buffer (0.1 M HCl) | 25 | 15.2 |

| pH 7.4 Buffer (Phosphate) | 25 | 1.8 |

| pH 10.0 Buffer (Borate) | 25 | 25.5 |

| Water | 25 | 2.1 |

| Ethanol | 25 | > 50 |

| Propylene Glycol | 25 | 35.7 |

| Simulated Gastric Fluid (pH 1.2) | 37 | 18.9 |

| Simulated Intestinal Fluid (pH 6.8) | 37 | 2.5 |

Part 2: Unraveling Stability - A Proactive Approach to Degradation

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf-life.[7][8] Forced degradation studies are the cornerstone of this effort, providing a predictive glimpse into the compound's potential degradation pathways.[9][10]

Forced Degradation Studies: Probing for Weaknesses

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage.[11] The goal is to induce degradation to a limited extent (typically 5-20%) to identify the degradation products and to develop a stability-indicating analytical method.[7][8]

Caption: Workflow for forced degradation studies.

-

Hydrolysis: The amide linkage in the user-specified "3-(1-Piperidinylcarbonyl)phenol" would be susceptible to both acid and base-catalyzed hydrolysis, cleaving the molecule into 3-hydroxybenzoic acid and piperidine. For the assumed structure, 3-(piperidin-1-yl)phenol, hydrolysis is not a primary degradation pathway.

-

Oxidation: The phenol moiety is highly susceptible to oxidation.[12][13] Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of quinone-type structures and potentially ring-opening to form aliphatic acids.[12] The tertiary amine of the piperidine ring can also be oxidized to an N-oxide.

-

Photodegradation: Aromatic amines and phenols can be sensitive to light.[14][15] Photodegradation can lead to complex reaction pathways, including polymerization and the formation of colored degradants.

-

Thermal Degradation: At elevated temperatures, piperidine derivatives can undergo ring-opening reactions.[16][17][18]

Formal Stability Studies (as per ICH Q1A(R2))

Following forced degradation, formal stability studies are conducted under controlled storage conditions to establish the re-test period or shelf-life.[7][8]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Part 3: The Analytical Backbone - A Validated, Stability-Indicating Method

A robust analytical method is the lynchpin of both solubility and stability studies. For a molecule like 3-(Piperidin-1-yl)phenol, a reversed-phase HPLC method with UV detection is a suitable starting point. The method must be validated to be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products and any process-related impurities.[19][20][21]

Development of a Stability-Indicating HPLC Method

Caption: HPLC method development and validation workflow.

Illustrative HPLC Method Parameters

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 275 nm

-

Injection Volume: 10 µL

Conclusion: A Pathway to Comprehensive Understanding

The thorough investigation of the solubility and stability of a potential drug candidate like 3-(Piperidin-1-yl)phenol is a non-negotiable prerequisite for its successful development. This guide has laid out a scientifically rigorous and logically structured approach to these critical studies. By understanding the "why" behind each protocol and by employing validated, stability-indicating analytical methods, researchers can generate high-quality, reliable data. This data will not only satisfy regulatory requirements but will also provide the foundational knowledge needed to formulate a safe, effective, and stable pharmaceutical product. The principles and methodologies detailed herein provide a robust framework for navigating the complexities of physicochemical characterization and for making informed decisions on the path to clinical application.

References

-

B-On-Demand. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Ganiyu, S. A., Hu, E., & Li, X. (2019). Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Environmental Science & Technology, 53(15), 9045-9055. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 18, 2026, from [Link]

-

Altabrisa Group. (2025, September 27). 3 Key Steps for HPLC Validation in Stability Testing. [Link]

-

ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of drug substances and drug products. [Link]

-

Batoeva, A. A., et al. (2017). Oxidative degradation of phenols in sono-Fenton-like systems upon high-frequency ultrasound irradiation. Russian Journal of Physical Chemistry A, 91(12), 2331-2337. [Link]

-

Shu, Y. Z., et al. (2014). Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). Molecules, 19(10), 16493-16507. [Link]

-

Shabir, G. A. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. [Link]

-

Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

-

Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 18, 2026, from [Link]

-

SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

-

ResearchGate. (n.d.). Phenol degradation by hydroxyl radical treatment resulting to more biodegradable and less toxic compounds. [Link]

-

ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their photodegradation by the g-C3N4/Fe3O4/p-RuNP nanocatalyst under visible light. [Link]

-

Siedlecka, E. M., & Stepnowski, P. (2005). Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. Polish Journal of Environmental Studies, 14(6), 823-828. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 18, 2026, from [Link]

-

PharmTech. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 18, 2026, from [Link]

-

Kumar, A., et al. (2011). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. ISRN Microbiology, 2011, 741820. [Link]

-

ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]

-

ResearchGate. (n.d.). Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). [Link]

-

ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. [Link]

-

Tan, W., et al. (2017). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 121(4), 854-865. [Link]

-

Ghorpade, S. B., et al. (2017). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports, 7, 13673. [Link]

-

Pandey, A., et al. (2012). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 3, 404. [Link]

-

Su, D., et al. (2014). Comparison of the free and bound phenolic profiles and cellular antioxidant activities of litchi pulp extracts from different solvents. BMC Complementary and Alternative Medicine, 14, 406. [Link]

-

Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU. [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines. [Link]

-

Sgorlon, S., et al. (2016). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. Foods, 5(4), 81. [Link]

-

Di Meo, F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences, 23(24), 15616. [Link]

-

Semantic Scholar. (n.d.). metabolic pathways for the biodegradation of phenol. [Link]

-

Kairys, V., & Jensen, J. H. (2005). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. The Journal of chemical physics, 122(2), 024103. [Link]

-

J&K Scientific. (n.d.). 3-(Piperidin-1-yl)phenol. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Meta pathway of phenol degradation. [Link]

-

Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]

-

Sousa, S. F., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11487. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. onyxipca.com [onyxipca.com]

- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. ijtsrd.com [ijtsrd.com]

A Senior Application Scientist's Guide to Novel Phenolic Compounds for Drug Discovery

Abstract

Phenolic compounds, a vast and structurally diverse class of secondary metabolites, are at the forefront of modern drug discovery.[1][2] Their well-documented antioxidant, anti-inflammatory, antimicrobial, and anticancer properties make them a rich resource for the development of novel therapeutics.[1][2][3] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and methodologies for identifying, isolating, and validating novel phenolic compounds for therapeutic use. We will delve into the landscape of these bioactive molecules, from their natural sources to advanced extraction and characterization techniques. Furthermore, this guide will explore the critical steps of bioactivity screening, mechanistic elucidation, and strategies to overcome the challenges of lead optimization and bioavailability.

The Expanding Landscape of Novel Phenolic Compounds

Phenolic compounds are characterized by an aromatic ring bearing one or more hydroxyl groups and are broadly classified into several groups based on their chemical structure.[2] This structural diversity is a key driver of their wide range of biological activities.[2]

Classification and Therapeutic Potential

The major classes of phenolic compounds with significant therapeutic interest include:

-

Flavonoids: This large group, which includes flavones, flavonols, flavanones, and anthocyanins, is known for its potent antioxidant and anti-inflammatory effects.[2][4][5][6] Quercetin and catechins are well-studied examples with applications in cardiovascular health and cancer prevention.[2]

-

Phenolic Acids: These compounds, such as gallic acid and caffeic acid, exhibit strong antioxidant and antimicrobial properties.[7]

-

Stilbenes: Resveratrol, a prominent stilbene found in grapes and berries, has garnered significant attention for its potential in preventing age-related diseases and its cardiovascular benefits.[2]

-

Lignans: Found in seeds and grains, lignans have been investigated for their potential in cancer therapy.[2]

The therapeutic potential of these compounds extends to a wide array of human diseases, including neurodegenerative disorders, diabetes, and various types of cancer.[2][3][8]

Sources of Novel Phenolic Compounds

While terrestrial plants are the most traditional source, the search for novel phenolic structures has expanded to more diverse environments:

-

Medicinal Plants: A vast repository of structurally unique phenolic compounds with a long history of use in traditional medicine.[7]

-

Marine Organisms: Algae, sponges, and marine invertebrates are proving to be a promising frontier for the discovery of novel phenolics with unique chemical features and potent bioactivities.[9][10][11][12][13] Marine-derived polyphenols have demonstrated antitumor, anti-inflammatory, and neuroprotective effects.[9][10]

-

Microbial Sources: Fungi and bacteria are also capable of producing a diverse array of phenolic compounds with therapeutic potential.

-

Synthetic Derivatives: Medicinal chemistry approaches are being used to create novel phenolic compounds with improved potency and pharmacokinetic properties.[2]

The Discovery and Isolation Workflow: From Raw Material to Pure Compound

The successful identification of novel phenolic compounds hinges on a systematic and well-designed workflow that encompasses extraction, purification, and structural elucidation.

subgraph "cluster_0" { label = "Source Material"; bgcolor="#F1F3F4"; "Source" [label="Plant, Marine, or Microbial Source"]; }

subgraph "cluster_1" { label = "Extraction & Initial Processing"; bgcolor="#F1F3F4"; "Extraction" [label="Extraction\n(e.g., MAE, SFE, UAE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Crude_Extract" [label="Crude Phenolic Extract"]; "Extraction" -> "Crude_Extract"; }

subgraph "cluster_2" { label = "Purification & Isolation"; bgcolor="#F1F3F4"; "Column_Chrom" [label="Column Chromatography\n(e.g., Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fractions" [label="Bioactive Fractions"]; "HPLC" [label="Preparative HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pure_Compound" [label="Isolated Novel Phenolic Compound"]; "Column_Chrom" -> "Fractions"; "Fractions" -> "HPLC"; "HPLC" -> "Pure_Compound"; }

subgraph "cluster_3" { label = "Structural Elucidation"; bgcolor="#F1F3F4"; "NMR" [label="NMR Spectroscopy\n(1D & 2D)", fillcolor="#FBBC05", fontcolor="#202124"]; "MS" [label="Mass Spectrometry\n(e.g., HRESIMS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Structure_Confirmed" [label="Structure Confirmed"]; "NMR" -> "Structure_Confirmed"; "MS" -> "Structure_Confirmed"; }

"Source" -> "Extraction"; "Crude_Extract" -> "Column_Chrom"; "Pure_Compound" -> "NMR"; "Pure_Compound" -> "MS"; }

Figure 1: Generalized Workflow for the Discovery and Isolation of Novel Phenolic Compounds.

Advanced Extraction Techniques

The choice of extraction method is critical and depends on the nature of the source material and the target compounds.[14] While traditional methods like maceration and Soxhlet extraction are still in use, modern techniques offer significant advantages in terms of efficiency and selectivity.[15]

-

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to faster extraction times and often higher yields of phenolic compounds compared to conventional methods.[15]

-

Ultrasound-Assisted Extraction (UAE): The application of ultrasonic waves creates cavitation bubbles, which disrupt cell walls and enhance solvent penetration, improving extraction efficiency.[16]

-

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is particularly advantageous for the extraction of thermally labile compounds and offers high selectivity.

Table 1: Comparison of Common Extraction Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, low cost. | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Requires heat, potential for thermal degradation. |

| MAE | Microwave energy heats the solvent and sample. | Rapid, high efficiency, reduced solvent consumption. | Requires specialized equipment. |

| UAE | Ultrasonic waves disrupt cell walls. | High efficiency, can be performed at lower temperatures. | Potential for radical formation. |

| SFE | Use of a supercritical fluid as a solvent. | High selectivity, solvent-free final product. | High initial equipment cost. |

Purification and Isolation Strategies

Following extraction, the complex mixture of compounds must be separated to isolate the novel phenolic compounds of interest. Chromatographic techniques are the cornerstone of this process.[17]

-

Column Chromatography: Often the first step in purification, using stationary phases like silica gel to separate compounds based on polarity.[17]

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for the final purification of compounds to a high degree of purity.[17] Reverse-phase HPLC is the most common mode used for separating phenolic compounds.[17]

-

Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be beneficial for preventing irreversible adsorption of target compounds.[17]

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic techniques is employed for this purpose.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.[19]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound.[20]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the molecule, respectively.[20]

Bioactivity Screening and Mechanistic Studies

With a novel, structurally characterized phenolic compound in hand, the next critical phase is to evaluate its biological activity and understand its mechanism of action.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of large numbers of compounds against specific biological targets. This is particularly useful in the early stages of drug discovery to identify "hits" with desired activities. For phenolic compounds, HTS assays can be designed to assess:

-

Enzyme Inhibition: Many phenolic compounds are known to inhibit enzymes involved in disease processes, such as cyclooxygenases (COX) in inflammation or α-glucosidase in diabetes.[8][21][22][23]

-

Receptor Binding: Assays can be developed to measure the ability of a compound to bind to a specific cellular receptor.

-

Cell-Based Assays: These assays can measure a compound's effect on cellular processes like proliferation, apoptosis, or cytokine production.

In Vitro and In Vivo Models

Promising hits from HTS are further validated using more complex in vitro and in vivo models.

-

In Vitro Studies: Cell culture models are used to investigate the cellular and molecular mechanisms of action. For example, the anti-inflammatory properties of flavonoids can be studied by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated macrophages.[5][6][24]

-

In Vivo Studies: Animal models of disease are essential for evaluating the efficacy, toxicity, and pharmacokinetic properties of a novel compound in a whole organism.

"Inflammatory_Stimulus" [label="Inflammatory Stimulus\n(e.g., LPS)"]; "Cell_Surface_Receptor" [label="Cell Surface Receptor"]; "Signaling_Cascade" [label="Intracellular Signaling Cascade\n(e.g., MAPK)"]; "NF_kappaB" [label="NF-κB Activation"]; "Proinflammatory_Genes" [label="Pro-inflammatory Gene Expression\n(e.g., COX-2, iNOS, Cytokines)"]; "Inflammation" [label="Inflammation"]; "Flavonoids" [label="Flavonoids", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Inflammatory_Stimulus" -> "Cell_Surface_Receptor"; "Cell_Surface_Receptor" -> "Signaling_Cascade"; "Signaling_Cascade" -> "NF_kappaB"; "NF_kappaB" -> "Proinflammatory_Genes"; "Proinflammatory_Genes" -> "Inflammation";

"Flavonoids" -> "Signaling_Cascade" [label="Inhibition", style=dashed, arrowhead=tee]; "Flavonoids" -> "NF_kappaB" [label="Inhibition", style=dashed, arrowhead=tee]; }

Figure 2: Simplified Signaling Pathway of Flavonoid-Mediated Anti-inflammatory Action.

Lead Optimization and Overcoming Drug Delivery Challenges

Many naturally occurring phenolic compounds possess promising bioactivity but may have suboptimal drug-like properties, such as poor bioavailability.[25]

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic profile.[26][27] This is a critical step in transforming a bioactive natural product into a viable drug candidate. For phenolic compounds, SAR studies often focus on the number and position of hydroxyl groups, which can significantly impact their antioxidant and enzyme inhibitory activities.[28][29][30]

Enhancing Bioavailability

A major hurdle in the development of phenolic-based drugs is their often low bioavailability, which can be due to poor solubility, extensive metabolism, or rapid elimination.[16][25][31][32] Several strategies are being explored to address this challenge:

-

Nano-delivery Systems: Encapsulating phenolic compounds in nanocarriers such as liposomes, nanoparticles, and micelles can improve their solubility, protect them from degradation, and facilitate their absorption.[32][33]

-

Prodrugs: Modifying the phenolic compound into a prodrug can improve its absorption and distribution, with the active compound being released at the target site.[25]

-

Formulation with Other Bioactives: Co-administration of phenolic compounds with other substances, such as piperine from black pepper, can enhance their bioavailability by inhibiting metabolic enzymes.

"Lead_Compound" [label="Novel Phenolic 'Lead' Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SAR_Design" [label="SAR-Guided\nChemical Synthesis"]; "Analogs" [label="Library of Analogs"]; "Bioactivity_Screening" [label="In Vitro & In Vivo\nBioactivity and ADME Testing"]; "Data_Analysis" [label="Data Analysis &\nModel Refinement"];

"Lead_Compound" -> "SAR_Design"; "SAR_Design" -> "Analogs"; "Analogs" -> "Bioactivity_Screening"; "Bioactivity_Screening" -> "Data_Analysis"; "Data_Analysis" -> "SAR_Design" [label="Iterate"]; }

Figure 3: The Iterative Cycle of Lead Optimization for Phenolic Compounds.

Future Perspectives and Conclusion

The field of phenolic drug discovery is dynamic and continues to evolve. Future research will likely focus on:

-

Exploring Untapped Natural Sources: Continued exploration of unique ecosystems, such as the deep sea and extreme environments, for novel phenolic structures.

-

Advanced Analytical Techniques: The application of more sensitive and high-resolution analytical methods for the rapid identification and characterization of new compounds.

-

Systems Biology Approaches: Integrating genomics, proteomics, and metabolomics to gain a more holistic understanding of the mechanisms of action of phenolic compounds.

-

Personalized Medicine: Investigating how individual genetic variations may influence the metabolism and efficacy of phenolic-based therapies.

References

-

Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed. Available at: [Link]

-

González-Ponce, M. R., & de la Cruz-López, K. G. (2023). Therapeutic Potential of Polyphenols and Other Micronutrients of Marine Origin. Marine Drugs, 21(6), 345. Available at: [Link]

-

González-Gallego, J., Sánchez-Campos, S., & Tuñón, M. J. (2010). Flavonoids as anti-inflammatory agents. Proceedings of the Nutrition Society, 69(3), 273–278. Available at: [Link]

- Nabavi, S. M., Šamec, D., Tomczyk, M., Milella, L., Rasekhian, M., & Habtemariam, S. (2020). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. In Natural Bio-active Compounds (pp. 1-23). Springer, Singapore.

- Peluso, I. (2013). Flavonoids as anti-inflammatory agents. Sultan Qaboos University Medical Journal, 13(3), 349–357.

- Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 8(5), 789-795.

- Zare, M., Norouzi Roshan, Z., Assadpour, E., & Jafari, S. M. (2021). Improving the cancer prevention/treatment role of carotenoids through various nano-delivery systems. Critical Reviews in Food Science and Nutrition, 61(3), 522-534.

- Sarankar, S. K., Rajak, B., Ojha, S., & Somkuwar, S. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(3), 095-102.

- Rathee, P., Chaudhary, H., Rathee, S., Rathee, D., Kumar, V., & Kohli, K. (2009). Mechanism of Action of Flavonoids as Anti-inflammatory Agents: A Review.

- González-Gallego, J., Sánchez-Campos, S., & Tuñón, M. J. (2010). Anti-inflammatory properties of flavonoids. Proceedings of the Nutrition Society, 69(3), 273-278.

- Hansch, C., Bonavida, B., Jazirehi, A. R., Cohen, J. J., Milliron, C., & Kurup, A. (2003). Quantitative structure-activity relationships of phenolic compounds causing apoptosis. Bioorganic & medicinal chemistry, 11(4), 617-620.

- Sarankar, S. K., Rajak, B., Ojha, S., & Somkuwar, S. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(3), 095-102.

-

Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC - NIH. Available at: [Link]

- Akanbong, E. A., Senol, A., & Devrim, A. K. (2021). Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. International Journal of Veterinary and Animal Research, 4(2), 59-71.

- Griffiths, D. W. (1982). The inhibition of digestive enzymes by polyphenolic compounds. In The biochemistry of plants (Vol. 7, pp. 509-516). Academic Press.

-

Exploring the Potential of Marine-Derived Polyphenols and Therapeutic Agents - Research and Reviews. Available at: [Link]

-

Extraction Techniques of Phenolic Compounds and Other Bioactive Compounds From Medicinal and Aromatic Plants | Request PDF - ResearchGate. Available at: [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. Available at: [Link]

-

Recent Advances in Natural Polyphenol Research - PMC - NIH. Available at: [Link]

-

Novel Delivery Systems of Polyphenols and Their Potential Health Benefits - MDPI. Available at: [Link]

-

Marine-Derived Phenolic Compounds - Encyclopedia.pub. Available at: [Link]

-

Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC - NIH. Available at: [Link]

- Rawel, H. M., Kroll, J., & Rohn, S. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of agricultural and food chemistry, 50(12), 3443-3449.

-

DPPH-scavenging activities and structure-activity relationships of phenolic compounds - PubMed. Available at: [Link]

-

What is the most efficient method for extracting bioactive compounds, particularly phenolics, from plant materials? | R Discovery. Available at: [Link]

- Akocak, S., Senturk, M., Ceylan, M., & Ekinci, D. (2016). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of enzyme inhibition and medicinal chemistry, 31(sup3), 122-127.

-

Discovery of Novel Phenolic Compounds from Eutypa lata Through OSMAC Approach: Structural Elucidation and Antibiotic Potential - MDPI. Available at: [Link]

-

Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds - ResearchGate. Available at: [Link]

-

Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. Available at: [Link]

-

Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies - PubMed Central. Available at: [Link]

-

Bioactive Properties of Marine Phenolics - PMC - PubMed Central. Available at: [Link]

-

Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed. Available at: [Link]

-

Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications - PubMed Central. Available at: [Link]

-

Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Available at: [Link]

-

Bioavailability of phenolic compounds: a major challenge for drug development? - Revista Fitos. Available at: [Link]

-

Enhancement of the bioavailability of phenolic compounds from fruit and vegetable waste by liposomal nanocarriers - PMC - NIH. Available at: [Link]

-

(PDF) Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. Available at: [Link]

-

Phenolic Compounds of Therapeutic Interest in Neuroprotection - MDPI. Available at: [Link]

-

EXTRACTION METHODS OF BIOACTIVE COMPOUNDS FROM THE PLANTS - IIP Series. Available at: [Link]

-

Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments. Available at: [Link]

-

Natural Product Structure Elucidation by NMR Spectroscopy - ResearchGate. Available at: [Link]

-

Elucidation of Chemical structure of Phenolic Compounds by H1 NMR and GC-mass Spectrometry present in anaerobically digested distillery effluent - ResearchGate. Available at: [Link]

-

Recent Technological Advances in Phenolic Compounds Recovery and Applications: Source of Nutraceuticals for the Management of Diabetes - MDPI. Available at: [Link]

-

(PDF) Recent Technological Advances in Phenolic Compounds Recovery and Applications: Source of Nutraceuticals for the Management of Diabetes - ResearchGate. Available at: [Link]

Sources

- 1. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. ijvar.org [ijvar.org]

- 4. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 7. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of Polyphenols and Other Micronutrients of Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. mdpi.com [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Bioactive Properties of Marine Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Enhancement of the bioavailability of phenolic compounds from fruit and vegetable waste by liposomal nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ai.updf.com [ai.updf.com]

- 22. The inhibition of digestive enzymes by polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Flavonoids as anti-inflammatory agents - ProQuest [proquest.com]

- 25. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]

- 26. jocpr.com [jocpr.com]

- 27. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. DPPH-scavenging activities and structure-activity relationships of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Piperidine-Containing Compounds: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Authored by a Senior Application Scientist

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogenous heterocycle, is arguably one of the most vital building blocks in modern medicinal chemistry.[1][2] Its prevalence is extraordinary; an analysis of FDA-approved pharmaceuticals reveals the piperidine motif as a cornerstone in numerous blockbuster drugs, from CNS modulators to anticancer agents.[3][4] This guide eschews a conventional overview, instead offering a deep, mechanistically-grounded exploration of the structure-activity relationships (SAR) that govern the function of piperidine-containing compounds. As drug development professionals, understanding why and how subtle structural modifications to this scaffold elicit profound changes in biological activity is paramount to rational drug design. We will dissect the core physicochemical properties, explore SAR through the lens of diverse therapeutic areas, and detail the self-validating experimental workflows required to rigorously establish these relationships.

Chapter 1: The Piperidine Scaffold: A Privileged Element in Medicinal Chemistry

The term "privileged scaffold" is often used, but what makes piperidine truly exceptional? The answer lies in a unique convergence of structural and physicochemical properties that render it an ideal framework for interacting with complex biological targets.[5][6]

Foundational Physicochemical and Structural Properties

The piperidine ring is not a flat, static entity. It predominantly adopts a low-energy chair conformation, which allows for the precise spatial positioning of substituents in either axial or equatorial orientations.[7] This three-dimensional arrangement is critical for optimizing interactions within a protein's binding pocket.[6] The nitrogen atom, typically with a pKa in the 8-11 range, is protonated at physiological pH, enabling it to act as a crucial hydrogen bond donor and form salt bridges—key interactions for anchoring a ligand to its target.[8] Furthermore, the saturated, lipophilic nature of the carbocyclic portion of the ring contributes to its ability to cross biological membranes, a vital pharmacokinetic property.[6]

The Rationale of Privilege: Beyond the Structure

The utility of the piperidine scaffold extends beyond its basic geometry. It offers:

-

Metabolic Stability: The piperidine ring itself is relatively robust to metabolic degradation. While metabolism can occur, often at the carbons alpha to the nitrogen, this can be mitigated through strategic substitution, a concept we will explore with bioisosteres.[6][8]

-

Synthetic Tractability: A vast and well-established portfolio of synthetic methods allows for the efficient and diverse derivatization of the piperidine core. The hydrogenation of readily available pyridine precursors is a direct and atom-economical route to the piperidine scaffold.[5] This accessibility is fundamental for building the chemical libraries necessary for comprehensive SAR studies.[1][9]

-

Versatile Substitution Vectors: The ring provides multiple points for substitution (the nitrogen and carbons 2, 3, and 4), allowing chemists to project functional groups into three-dimensional space to probe and optimize interactions with a biological target.

Chapter 2: Core Principles of Piperidine SAR

The biological activity of a piperidine-containing compound is exquisitely sensitive to its substitution pattern and stereochemistry. Understanding these guiding principles is the foundation of rational optimization.

The Critical Impact of Ring Substitution

The placement, size, and electronic nature of substituents dictate a compound's potency and selectivity.

-

Position: The substitution position is paramount. For instance, in a series of piperidine-based acetylcholinesterase (AChE) inhibitors, a substituent at the 4-position is often designed to form a key interaction with the peripheral anionic site (PAS) of the enzyme, while the piperidine nitrogen interacts with the catalytic active site (CAS).[10]

-

Stereochemistry: As biological targets are chiral, the stereochemistry of substituents is often a deciding factor in activity. Introducing a chiral center can enhance biological activity and selectivity.[11][12] For example, further optimization of certain HDM2-p53 protein-protein interaction (PPI) inhibitors showed that adding an allyl group at the 2-position of the piperidine ring improved potency.[11]

-

Nature of Substituents: In studies of piperidine derivatives as insecticides against Aedes aegypti, the nature of the substituent had a dramatic effect on toxicity. The order of toxicity for moieties attached to a ring carbon was found to be ethyl- > methyl- > benzyl-, with benzyl derivatives showing a significant decrease in activity.[13]

The Role of the Piperidine Nitrogen

The nitrogen atom is rarely a passive component. Its modification is a primary tool for tuning a molecule's properties.

-

N-Substitution: Alkylation or acylation of the nitrogen directly impacts its basicity. This, in turn, affects the strength of ionic interactions with acidic residues (e.g., Asp, Glu) in a binding site. In the development of potent AChE inhibitors, it was discovered that the basicity of the piperidine nitrogen plays a crucial role in activity; converting it to a non-basic N-benzoylpiperidine derivative rendered the compound almost inactive.[14]

-

Pharmacokinetic Modulation: N-substitution can be used to alter a compound's overall lipophilicity and polarity, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Conformational Control as a Design Strategy

Forcing the piperidine ring, and by extension its substituents, into a specific conformation can "pre-organize" the molecule for optimal binding, reducing the entropic penalty upon target engagement. A powerful technique to achieve this is strategic fluorination. Computational and NMR studies have shown that fluorine substitution can stabilize what would otherwise be an unfavorable axial conformation through a combination of hyperconjugative and electrostatic (charge-dipole) interactions.[15][16][17] This rigidification can lock in the bioactive conformation, leading to a significant increase in potency.

Chapter 3: Case Studies in Piperidine SAR Across Therapeutic Areas

To illustrate these principles, we will examine the SAR of piperidines in three distinct and highly significant therapeutic areas.

CNS Agents: Acetylcholinesterase Inhibitors

The development of Donepezil for Alzheimer's disease is a classic case study in piperidine SAR.[3][18] The core pharmacophore consists of a 1-benzylpiperidine moiety linked to an indanone group.[19]

-

The Piperidine Core: The protonated piperidine nitrogen forms a crucial cation-π interaction with the Trp84 residue in the catalytic active site of AChE.[3]

-

The Linker and N-Benzyl Group: The length and nature of the linker are critical for correctly positioning the two ends of the molecule. The benzyl group provides essential binding to the catalytic site.[3]

-

The Indanone Moiety: This part of the molecule interacts with the peripheral anionic site of the enzyme, contributing to the compound's high affinity and selectivity. SAR studies revealed that adding dimethoxy groups to the indanone ring, as in Donepezil (compound 13e), resulted in one of the most potent AChE inhibitors, with an IC50 of 5.7 nM and over 1250-fold selectivity for AChE over butyrylcholinesterase (BuChE).[19]

Table 1: SAR of 1-Benzyl-4-(substituted)piperidine Derivatives as AChE Inhibitors

| Compound ID | Key Structural Feature | AChE IC50 (nM) | Selectivity (AChE/BuChE) | Reference |

|---|---|---|---|---|

| Donepezil (13e) | 5,6-dimethoxy-1-oxoindan-2-yl | 5.7 | 1250 | [19] |

| Compound 5 | 2-isoindolin-2-ylethyl | More potent than parent | N/A | [19] |

| Compound 21 | N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino | 0.56 | 18,000 |[14] |

This table summarizes key data points from SAR studies, illustrating how modifications to the moiety attached to the piperidine ring dramatically impact potency and selectivity.

Opioid Analgesics

The piperidine ring is the essential pharmacophore for the analgesic activity of morphine and its synthetic analogs like fentanyl.[20][21] SAR studies of opioids consistently highlight a few key features:

-

An unsubstituted aromatic ring separated by two carbons from the piperidine nitrogen is optimal for activity.[22]

-

A polar group at the C-4 position of the piperidine ring, capable of acting as a hydrogen bond acceptor, is critical for enhancing analgesic activity.[22]

-

The piperidine nitrogen, being protonated, interacts with a key aspartate residue in the mu-opioid receptor. Molecular docking studies of novel piperidine derivatives confirm this crucial interaction mode.[23]

Anticancer Agents

Piperidine derivatives exhibit anticancer activity through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[24][25]

-

Signaling Pathway Modulation: Piperidine and its natural-product relative piperine can regulate crucial cancer signaling pathways such as NF-κB and PI3K/Akt.[24]

-

Targeted Inhibition: In one study, a series of nitrosourea derivatives were synthesized using a piperidine ring as the carrier group. The N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea derivative (compound 19) showed good activity against L1210 leukemia. SAR exploration revealed that replacing the N-benzyl group resulted in less active compounds, highlighting its importance for the observed anticancer effect.[26]

-

Structure-Activity Relationship: General SAR observations for some anticancer piperidines indicate that the presence of halogen, carboxyl, or nitro groups on an associated aromatic ring can increase cytotoxicity.[27][28]

Chapter 4: Synthetic Strategies and A Self-Validating Experimental Workflow

Rigorous SAR analysis depends on the ability to systematically synthesize analogs and test them in robust, reproducible assays.

Key Synthetic Routes for SAR Libraries

A medicinal chemist's ability to probe SAR is directly linked to the available synthetic methodologies. Key approaches include:

-

Catalytic Hydrogenation of Pyridines: This is a highly efficient and atom-economical method for accessing the core piperidine scaffold from inexpensive and readily available pyridine starting materials.[1][5]

-

Reductive Amination: A versatile method for forming the piperidine ring or for N-functionalization, involving the reaction of an amine with a ketone or aldehyde under reducing conditions.[5]

-

Intramolecular Cyclization Reactions: Various cyclization strategies are employed to construct the piperidine ring from acyclic precursors, allowing for the introduction of diverse substitution patterns.[1]

Experimental Protocol: Competitive Radioligand Binding Assay for AChE Inhibitors

To ensure trustworthiness, every protocol must be a self-validating system. This example for determining the inhibitory constant (Ki) of a novel piperidine derivative against AChE includes internal controls and quality checks.

Objective: To determine the potency of a test compound (a piperidine derivative) to inhibit acetylcholinesterase by measuring its ability to displace a known radiolabeled ligand from the enzyme's active site.

Materials:

-

Purified human recombinant AChE

-

[³H]-Donepezil (or other suitable radioligand)

-

Test compounds (piperidine derivatives) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Scintillation vials and cocktail

-

Glass fiber filters

-

96-well microplates

-

Multi-channel pipette, vacuum filtration manifold, liquid scintillation counter

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in Assay Buffer to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁵ M. A "no inhibitor" control (buffer + DMSO) and a "non-specific binding" control (containing a high concentration of a known non-radioactive inhibitor, e.g., 10 µM Donepezil) must be included.

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL of Assay Buffer

-

25 µL of the appropriate test compound dilution (or control)

-

25 µL of [³H]-Donepezil (at a final concentration near its Kd)

-

-

Reaction Initiation: Add 100 µL of diluted AChE enzyme solution to each well to start the binding reaction. The total volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a vacuum manifold. This separates the enzyme-bound radioligand from the unbound.

-

Washing: Wash each filter 3 times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (no inhibitor) - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation Checks:

-

The non-specific binding should be less than 10% of the total binding.

-

The Z'-factor for the assay (calculated from total and non-specific binding controls) should be > 0.5, indicating a robust assay window.

-

The IC50 of a known reference compound (e.g., unlabeled Donepezil) should be run in parallel and fall within the historically accepted range.

Chapter 5: Advanced Concepts: Bioisosteric Replacement

While the piperidine ring is privileged, it is not always perfect. It can be a site of metabolism or may not provide the optimal physicochemical properties for a given target.[8] In such cases, bioisosteric replacement—substituting the ring with a different group that retains similar spatial and electronic properties—is a powerful strategy.[29]

Rationale and Common Replacements

The goal of bioisosteric replacement is to improve a molecule's properties while retaining or enhancing its desired biological activity. Key replacements for the piperidine ring include:

-

Piperazine: The second nitrogen atom offers an additional point for substitution and can modulate pKa and solubility.[8][30] However, it can also introduce new metabolic liabilities.

-

Morpholine: The oxygen atom reduces the pKa of the nitrogen and increases polarity, which can be beneficial for improving solubility and reducing off-target effects (e.g., hERG liability).[8]

-

Azetidines and Spirocycles: Smaller rings like azetidine or more rigid spirocyclic systems like azaspiro[3.3]heptane offer novel exit vectors for substituents, can enhance metabolic stability, and provide access to unexplored chemical space.[31][32]

Visualizations: Logical Frameworks for Piperidine SAR

Diagram 1: Core SAR Principles of the Piperidine Scaffold

Caption: Key modification points on the piperidine ring and their general impact on SAR.

Diagram 2: A Self-Validating Workflow for Piperidine SAR Analysis

Caption: Common bioisosteres for piperidine and their impact on key drug properties.

Conclusion and Future Perspectives

The piperidine scaffold is a testament to the power of a simple, well-defined chemical architecture in the complex world of drug discovery. Its enduring success is not accidental but is rooted in a unique combination of structural, physicochemical, and synthetic advantages. A thorough, mechanistically driven understanding of its structure-activity relationships is not merely an academic exercise; it is the critical skillset that enables medicinal chemists to rationally design the next generation of therapeutics. As our understanding of disease biology becomes more nuanced, the ability to precisely tune the properties of scaffolds like piperidine will become ever more important. Future efforts will likely focus on leveraging advanced computational models to better predict the conformational and electronic consequences of substitution, as well as developing novel synthetic methods to access previously unattainable chemical space around this truly privileged core.

References

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. Retrieved from [Link]

-

Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Retrieved from [Link]

-

Piperidine-based drug discovery. (2017). University of Arizona. Retrieved from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1995). PubMed. Retrieved from [Link]

-

Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Ring Bioisosteres. (2024). Cambridge MedChem Consulting. Retrieved from [Link]

-

Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.). ResearchGate. Retrieved from [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). PubMed Central. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. (1980). PubMed. Retrieved from [Link]

-